N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the construction of the thiazole ring, followed by the introduction of the benzodioxole and indolinylsulfonyl groups. Common synthetic routes may include:
Condensation reactions: These reactions often involve the condensation of thiazole derivatives with appropriate benzodioxole and indolinylsulfonyl precursors.
Cyclization reactions: Cyclization steps are crucial to form the thiazole ring, often requiring specific catalysts and reaction conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can modify the thiazole ring or the indolinylsulfonyl group.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used as reducing agents.
Substituents: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into molecular mechanisms.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents in various diseases.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzamide: This compound shares the benzodioxole and thiazole groups but lacks the indolinylsulfonyl moiety.
N-(indolin-1-ylsulfonyl)benzamide: This compound contains the indolinylsulfonyl group but lacks the benzodioxole and thiazole rings.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O5S2/c29-24(27-25-26-20(14-34-25)18-7-10-22-23(13-18)33-15-32-22)17-5-8-19(9-6-17)35(30,31)28-12-11-16-3-1-2-4-21(16)28/h1-10,13-14H,11-12,15H2,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZYVLCSRJYWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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